4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone is an organic compound that belongs to the class of isobenzofuranones. This compound is characterized by the presence of a chloromethyl group attached to the fourth position of the isobenzofuranone ring, along with two methoxy groups at the sixth and seventh positions. Isobenzofuranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone typically involves the chloromethylation of 6,7-dimethoxy-3H-1-isobenzofuranone. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted isobenzofuranones with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 6,7-dimethoxy-3H-1-isobenzofuranone.
Scientific Research Applications
4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy groups may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3H-1-isobenzofuranone: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)-6,7-dimethoxy-3H-1-isobenzofuranone: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.
4-(Methoxymethyl)-6,7-dimethoxy-3H-1-isobenzofuranone: Contains a methoxymethyl group instead of a chloromethyl group, affecting its chemical properties and reactivity.
Uniqueness
4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and other applications.
Properties
IUPAC Name |
4-(chloromethyl)-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-14-8-3-6(4-12)7-5-16-11(13)9(7)10(8)15-2/h3H,4-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWVGGSUPOUZPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C(=C1)CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503170 |
Source
|
Record name | 4-(Chloromethyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6518-91-8 |
Source
|
Record name | 4-(Chloromethyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.